7-Bromo-2-chloroquinolin-4-ol
Description
7-Bromo-2-chloroquinolin-4-ol (CAS: 2166648-02-6) is a halogenated quinoline derivative with the molecular formula C₉H₅BrClNO and a purity of ≥95% . Its structure features a quinoline core substituted with bromine at position 7, chlorine at position 2, and a hydroxyl group at position 4. This compound is of interest in medicinal chemistry due to the pharmacological relevance of quinoline derivatives in antimalarial, anticancer, and antiviral research.
Properties
Molecular Formula |
C9H5BrClNO |
|---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
7-bromo-2-chloro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5BrClNO/c10-5-1-2-6-7(3-5)12-9(11)4-8(6)13/h1-4H,(H,12,13) |
InChI Key |
ROCRVYVCHVKALR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=CC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloroquinolin-4-ol typically involves the halogenation of quinoline derivatives. One common method is the bromination of 2-chloroquinolin-4-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of 7-Bromo-2-chloroquinolin-4-ol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-chloroquinolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives .
Scientific Research Applications
7-Bromo-2-chloroquinolin-4-ol has several scientific research applications, including:
Biology: The compound is studied for its antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloroquinolin-4-ol involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In anticancer research, it may induce apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key differences between 7-bromo-2-chloroquinolin-4-ol and related compounds:
Key Observations:
- Substituent Effects: The hydroxyl group at position 4 in 7-bromo-2-chloroquinolin-4-ol distinguishes it from analogs like 7-bromo-4-chloroquinoline (Cl at position 4) and 7-bromo-4-chloroquinolin-3-amine (NH₂ at position 3).
- Core Heterocycle: Quinazoline derivatives (e.g., 6-bromo-4-phenylquinazolin-2-ol) exhibit distinct electronic properties compared to quinolines due to the additional nitrogen atom in the fused ring system .
- Chalcone Hybrids: Compounds like (7-chloroquinolin-4-yl)amino chalcones combine quinoline with chalcone moieties, broadening biological activity (e.g., antiplasmodial effects via heme crystallization inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
